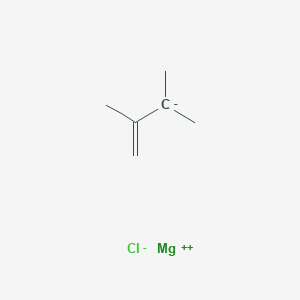
magnesium;2,3-dimethylbut-1-ene;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium;2,3-dimethylbut-1-ene;chloride is a compound that combines magnesium, 2,3-dimethylbut-1-ene, and chloride
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;2,3-dimethylbut-1-ene;chloride typically involves the reaction of 2,3-dimethylbut-1-ene with a magnesium halide, such as magnesium chloride. This reaction can be carried out under anhydrous conditions to prevent the hydrolysis of the magnesium compound. The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to avoid any unwanted side reactions with oxygen or moisture.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for the efficient and consistent production of the compound, ensuring high purity and yield. The process involves the careful control of reaction parameters, such as temperature, pressure, and reactant concentrations, to optimize the reaction conditions and minimize the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium;2,3-dimethylbut-1-ene;chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form alkanes or other reduced products.
Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Red
Propriétés
Numéro CAS |
78424-78-9 |
|---|---|
Formule moléculaire |
C6H11ClMg |
Poids moléculaire |
142.91 g/mol |
Nom IUPAC |
magnesium;2,3-dimethylbut-1-ene;chloride |
InChI |
InChI=1S/C6H11.ClH.Mg/c1-5(2)6(3)4;;/h1H2,2-4H3;1H;/q-1;;+2/p-1 |
Clé InChI |
SOGVRRBRJHRRJS-UHFFFAOYSA-M |
SMILES canonique |
C[C-](C)C(=C)C.[Mg+2].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


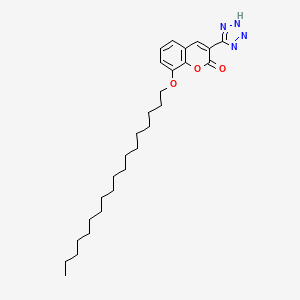
![5-dec-1-ynyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14436963.png)
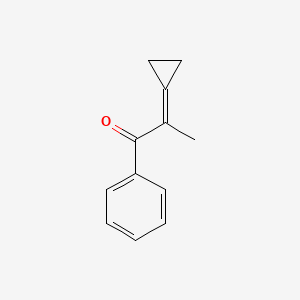
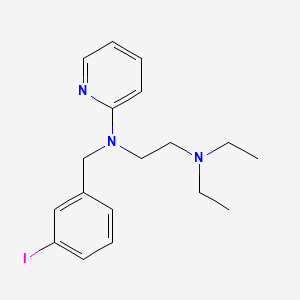
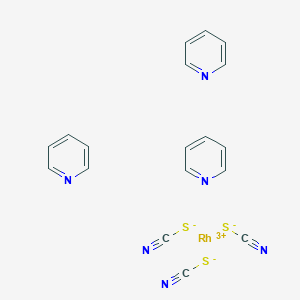



![1,7-Dioxaspiro[5.5]undec-2-ene](/img/structure/B14437003.png)
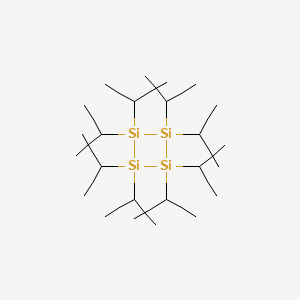
![Dipropyl [(methylamino)(phenyl)methyl]phosphonate](/img/structure/B14437019.png)
![1-Oxaspiro[2.5]octane-2-carbonyl chloride](/img/structure/B14437022.png)
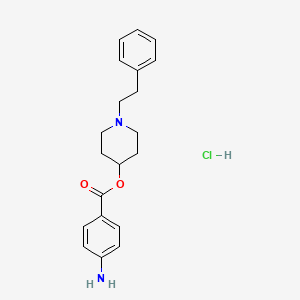
![N-(8-Methyl-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)acetamide](/img/structure/B14437025.png)
